2-Cycloheptylazetidine
Description
2-Cycloheptylazetidine is a secondary amine featuring a four-membered azetidine ring substituted with a cycloheptyl group at the 2-position.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-cycloheptylazetidine |
InChI |
InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)10-7-8-11-10/h9-11H,1-8H2 |
InChI Key |
LOXCVXPUUCWXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylazetidine typically involves the cyclization of appropriate precursors. . This reaction is carried out under photochemical conditions, where the imine and alkene react to form the azetidine ring. The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Cycloheptylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of substituted azetidines
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include oxidized azetidines, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Cycloheptylazetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cycloheptylazetidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the this compound derivative used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Diazetidin-2-one Derivatives
1,3-Diazetidin-2-ones are lactam analogs of azetidines, where the nitrogen atoms are part of a ketone-containing ring. Key differences include:
- Structural Features: The lactam group introduces polarity and hydrogen-bonding capability, contrasting with the non-polar secondary amine in 2-cycloheptylazetidine.
- Computational studies (e.g., molecular docking and ADME profiling) highlight their favorable drug-like properties, though specific data for this compound are lacking .
- Synthesis : Diazetidin-2-ones often require specialized ring-closing methodologies, whereas this compound synthesis likely involves alkylation of azetidine precursors.
1-(3,4-Dichlorobenzyl)-1,4-diazepane
This seven-membered diazepane derivative, also listed by CymitQuimica, differs in:
- Ring Size and Strain : The diazepane’s larger ring reduces strain, enhancing conformational flexibility compared to the rigid azetidine core.
- Substituent Effects : The 3,4-dichlorobenzyl group introduces electron-withdrawing effects and aromaticity, contrasting with the purely aliphatic cycloheptyl group in this compound. Such differences impact solubility and target binding .
2-Aminobenzamides
Key contrasts include:
- Bioactivity: 2-Aminobenzamides are explored as histone deacetylase (HDAC) inhibitors, leveraging their planar aromatic structure for DNA interaction—a feature absent in this compound.
- Analytical Methods: Glycan analysis techniques (e.g., GlycoBase) used for 2-aminobenzamides are less relevant to azetidines due to structural dissimilarities .
Data Table: Comparative Analysis of Azetidine Derivatives and Analogs
Research Findings and Challenges
- Synthetic Accessibility : The discontinued status of this compound suggests synthetic challenges, such as poor yields or instability during alkylation .
- Pharmacological Potential: While diazetidin-2-ones show promise in drug design, the steric bulk of this compound may limit its utility in target binding without further derivatization.
- Data Gaps: No experimental ADME or toxicity data for this compound are available in the provided evidence. Computational modeling (as applied to diazetidin-2-ones ) could bridge this gap.
Biological Activity
2-Cycloheptylazetidine is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential applications as therapeutic agents. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including nucleophilic ring-opening and cyclization reactions. The general synthetic route involves the transformation of 1,2-amino alcohols into N-alkylazetidines, which includes this compound as a derivative. The synthesis typically yields good to excellent results with careful optimization of reaction conditions .
Pharmacological Properties
The biological activity of this compound is primarily characterized by its interactions with several biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Azetidines have been shown to interact with nAChRs, which are crucial for neurotransmission and have implications in neurodegenerative diseases .
- Anticancer Activity : Certain azetidine derivatives exhibit inhibitory effects on cyclin-dependent kinase 8 (CDK8), indicating potential as anticancer agents .
- Inhibition of Monoacylglycerol Lipase (MAGL) : This inhibition can lead to increased levels of endocannabinoids, suggesting therapeutic potential in pain management and neuroprotection .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve the following pathways:
- Receptor Modulation : Interaction with nAChRs can modulate neurotransmitter release and neuronal excitability.
- Cell Cycle Regulation : Inhibition of CDK8 affects cell cycle progression, leading to reduced proliferation of cancer cells.
- Endocannabinoid System Modulation : By inhibiting MAGL, the compound may enhance endocannabinoid signaling pathways.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various azetidine derivatives, including this compound. The results indicated that compounds with cycloalkyl substituents showed significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to apoptosis induction through activation of caspase pathways .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (Breast Cancer) |
| Control | - | - |
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of azetidine derivatives. In vivo studies demonstrated that this compound improved cognitive functions in animal models by enhancing cholinergic signaling through nAChR modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
